2-chloro-1-(5-ethoxy-1H-indol-3-yl)ethanone
Description
2-Chloro-1-(5-ethoxy-1H-indol-3-yl)ethanone (C₁₂H₁₂ClNO₂, MW 237.69) is an indole-based ketone derivative characterized by a chloroacetone group at the indole’s 3-position and an ethoxy substituent at the 5-position. This compound is of interest in organic synthesis and medicinal chemistry due to the reactivity of its α-chloroketone moiety and the electronic effects imparted by the ethoxy group . Its structural features make it a versatile intermediate for further functionalization, such as nucleophilic substitution or cross-coupling reactions.
Properties
IUPAC Name |
2-chloro-1-(5-ethoxy-1H-indol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-2-16-8-3-4-11-9(5-8)10(7-14-11)12(15)6-13/h3-5,7,14H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYINGPYHYOAAMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC=C2C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701262389 | |
| Record name | 2-Chloro-1-(5-ethoxy-1H-indol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701262389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1134334-66-9 | |
| Record name | 2-Chloro-1-(5-ethoxy-1H-indol-3-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1134334-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-(5-ethoxy-1H-indol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701262389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(5-ethoxy-1H-indol-3-yl)ethanone typically involves the reaction of 5-ethoxyindole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(5-ethoxy-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Condensation: The compound can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or ammonia in solvents like methanol or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: Catalysts like p-toluenesulfonic acid or base catalysts like sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Substituted indole derivatives.
Oxidation: Indole ketones or carboxylic acids.
Reduction: Indole alcohols.
Condensation: Larger indole-based molecules.
Scientific Research Applications
2-chloro-1-(5-ethoxy-1H-indol-3-yl)ethanone has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-1-(5-ethoxy-1H-indol-3-yl)ethanone involves its interaction with various molecular targets and pathways. The indole moiety can interact with biological receptors, enzymes, and proteins, leading to various biological effects. The chloro and ethoxy groups can influence the compound’s reactivity and binding affinity, enhancing its biological activity .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between 2-chloro-1-(5-ethoxy-1H-indol-3-yl)ethanone and related indole derivatives:
Substituent Effects on Reactivity and Properties
- Ethoxy vs.
- Halogen Variations: Replacing the 5-ethoxy group with chlorine (C₁₀H₈ClNO) or bromine (C₁₀H₇BrClNO) alters electronic properties. Chlorine acts as an electron-withdrawing group, while bromine increases molecular weight and may enhance binding in hydrophobic pockets .
- Indole Saturation: Derivatives like 2-chloro-1-(indolin-5-yl)ethanone hydrochloride (C₁₀H₁₁Cl₂NO) feature a saturated indole ring (indoline), reducing aromaticity and conjugation, which could affect π-π stacking interactions .
Biological Activity
2-Chloro-1-(5-ethoxy-1H-indol-3-yl)ethanone is an indole derivative that has gained attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's unique structure, featuring a chloro group and an ethoxy-substituted indole moiety, suggests diverse mechanisms of action that may contribute to its efficacy against various disease states.
The molecular formula of this compound is , with a molecular weight of approximately 239.68 g/mol. The presence of the chloro group at the 2-position on the ethanone moiety is significant, as it influences both the compound's chemical reactivity and biological interactions.
Indole derivatives, including this compound, are known to interact with multiple biological targets. The mechanisms include:
- Receptor Binding : These compounds can bind to various receptors with high affinity, leading to altered cellular signaling pathways.
- Biochemical Pathways : They affect key pathways such as apoptosis, cell proliferation, and inflammation, which are crucial in cancer progression and microbial resistance.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.095 | Induces apoptosis through downregulation of Bcl-2 and upregulation of Bax |
| Hs578T | 0.065 | Activation of apoptotic pathways |
| HCT-116 | Not specified | Potential cytotoxicity observed |
Mechanistic studies indicate that the compound induces apoptosis by modulating key proteins involved in cell survival and death, making it a promising candidate for breast cancer therapy .
Antimicrobial Activity
The compound also shows potential antimicrobial activity. In vitro studies have evaluated its efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.50 µg/mL |
| Escherichia coli | Not effective |
| Candida albicans | Moderate activity (MIC: 7.80 µg/mL) |
These findings suggest that while this compound may not be effective against all pathogens, it exhibits selective activity that could be harnessed in therapeutic applications .
Case Studies
Several case studies have explored the biological effects of indole derivatives similar to this compound:
- Breast Cancer Study : A study involving MCF-7 cells demonstrated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through specific signaling pathways .
- Antimicrobial Evaluation : Another study assessed the antimicrobial properties against various strains, revealing moderate effectiveness against fungal infections while being ineffective against certain Gram-negative bacteria .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
